molecular formula C18H13N5OS B2464868 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868968-27-8

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone

Cat. No.: B2464868
CAS No.: 868968-27-8
M. Wt: 347.4
InChI Key: VSHKJLKLROLDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H13N5OS and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone is a complex organic compound featuring a triazole and pyridazine moiety. Its structural complexity suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C16H14N4S\text{C}_{16}\text{H}_{14}\text{N}_4\text{S}

This structure includes:

  • A phenyl group
  • A sulfanyl group linked to a triazole and pyridazine framework

Biological Activity Overview

Recent studies have indicated that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Antioxidant activities

Anticancer Activity

Research has shown that triazole derivatives possess anticancer properties. For instance, a study highlighted that mercapto-substituted 1,2,4-triazoles demonstrated potent chemopreventive effects against various cancer cell lines . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Activity

Compounds like this compound may exhibit antimicrobial activities against both bacterial and fungal strains. Studies have reported that similar triazole compounds show effective inhibition against Mycobacterium bovis with minimum inhibitory concentrations (MIC) below 50 μg/mL .

Antioxidant Properties

The antioxidant activity of triazole derivatives has been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives inhibit key enzymes involved in cancer progression and microbial growth.
  • Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : These compounds may interact with various signaling pathways (e.g., PI3K/Akt) that are critical for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines.

Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, a derivative was tested against Gram-positive and Gram-negative bacteria. The results showed significant antibacterial activity with MIC values comparable to standard antibiotics like streptomycin.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging

Properties

IUPAC Name

1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS/c24-15(13-6-2-1-3-7-13)12-25-17-10-9-16-20-21-18(23(16)22-17)14-8-4-5-11-19-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHKJLKLROLDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.